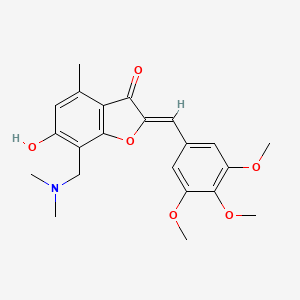
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde is an organic compound that features a piperidine ring substituted with a methyl group and a nitrobenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde typically involves the nitration of 4-(4-Methylpiperidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized nitration processes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents .
化学反応の分析
Types of Reactions
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-(4-Methylpiperidin-1-yl)-3-aminobenzaldehyde.
Oxidation: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products
作用機序
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with an aniline group instead of a nitrobenzaldehyde moiety.
4-(4-Methylpiperidin-1-yl)-3-aminobenzaldehyde: Formed by the reduction of the nitro group in 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde.
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid: Formed by the oxidation of the aldehyde group in this compound
Uniqueness
This compound is unique due to the presence of both a nitro group and an aldehyde group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-4-6-14(7-5-10)12-3-2-11(9-16)8-13(12)15(17)18/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGYXWMIKRMUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2619937.png)


![(5-Chlorothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619940.png)
![2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2619942.png)

![2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2619949.png)

![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide](/img/structure/B2619951.png)
![Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2619952.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2619956.png)
![ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate](/img/structure/B2619957.png)
